![molecular formula C23H26N2O2 B6568902 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide CAS No. 946266-50-8](/img/structure/B6568902.png)
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide
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Description
1,2,3,4-Tetrahydroquinoline is a type of organic compound classified under heterocyclic compounds . It’s a building block in the synthesis of various natural products and pharmaceuticals . The benzoyl group is a common functional group in organic chemistry, often used in the synthesis of various organic compounds .
Molecular Structure Analysis
The molecular structure of 1,2,3,4-tetrahydroquinoline consists of a fused two-ring system, with one aromatic ring and one saturated ring . The benzoyl group consists of a benzene ring attached to a carbonyl group .Scientific Research Applications
- Biological activities associated with BTQC derivatives include anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
- Researchers have developed well-organized synthetic methodologies for benzoxazole derivatives using 2-aminophenol (a precursor of BTQC) in combination with various reactants (aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones) under different reaction conditions and catalysts (nanocatalysts, metal catalysts, and ionic liquid catalysts) .
Medicinal Chemistry and Drug Discovery
Heterocyclic Synthesis
properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c26-22(18-8-3-1-4-9-18)24-20-14-13-17-12-7-15-25(21(17)16-20)23(27)19-10-5-2-6-11-19/h2,5-6,10-11,13-14,16,18H,1,3-4,7-9,12,15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJTZXCCQBJMHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide |
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